molecular formula C2H3Cl<br>C2H3Cl<br>H2C=CHCl B610161 Vinyl Chloride CAS No. 9002-86-2

Vinyl Chloride

Cat. No. B610161
M. Wt: 62.50 g/mol
InChI Key: BZHJMEDXRYGGRV-UHFFFAOYSA-N
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Patent
US05453557

Procedure details

The same catalyst, procedures and apparatus were used as in Example 24, but at a reaction temperature of 235 degrees Celsius, a pressure of 76 psig, a residence time of 4.9 seconds and a molar feed ratio of hydrogen to trichloroethylene of 5.5. After 23 hours on line, trichloroethylene conversion was at 93 percent, with ethane being produced therefrom at a selectivity of 96 percent, ethylene at 2 percent, cis-1,2-dichloroethylene at 0.5 percent, and vinyl chloride and the other minor products of Example 1 being produced at a selectivity of less than 0.5 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[Cl:3][CH:4]=[C:5](Cl)[Cl:6].CC>>[CH2:4]=[CH2:5].[Cl:3]/[CH:4]=[CH:5]\[Cl:6].[CH:4]([Cl:3])=[CH2:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 235 degrees Celsius
CUSTOM
Type
CUSTOM
Details
a residence time of 4.9 seconds
Duration
4.9 s
CUSTOM
Type
CUSTOM
Details
produced

Outcomes

Product
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
Cl\C=C/Cl
Name
Type
product
Smiles
C(=C)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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